2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide
Brand Name: Vulcanchem
CAS No.: 339098-95-2
VCID: VC7885013
InChI: InChI=1S/C13H10ClNO2S/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16)
SMILES: C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)Cl
Molecular Formula: C13H10ClNO2S
Molecular Weight: 279.74 g/mol

2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide

CAS No.: 339098-95-2

Cat. No.: VC7885013

Molecular Formula: C13H10ClNO2S

Molecular Weight: 279.74 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide - 339098-95-2

Specification

CAS No. 339098-95-2
Molecular Formula C13H10ClNO2S
Molecular Weight 279.74 g/mol
IUPAC Name 2-[5-(4-chlorobenzoyl)thiophen-2-yl]acetamide
Standard InChI InChI=1S/C13H10ClNO2S/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16)
Standard InChI Key KWXLJKBBACCJRI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a thiophene core (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position with an acetamide group (NHCOCH3-\text{NHCOCH}_3) and at the 5-position with a 4-chlorobenzoyl moiety (COC6H4Cl-\text{COC}_6\text{H}_4\text{Cl}). This arrangement creates a planar conjugated system, enhancing stability and enabling π-π interactions with biological targets .

Physicochemical Properties

  • Molecular weight: 279.74 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to the acetamide group; limited aqueous solubility.

  • Thermal stability: Decomposes above 250°C, as inferred from analogous thiophene derivatives .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H10ClNO2S\text{C}_{13}\text{H}_{10}\text{ClNO}_{2}\text{S}
IUPAC Name2-[5-(4-chlorobenzoyl)thiophen-2-yl]acetamide
Canonical SMILESC1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)Cl
Topological Polar Surface Area86.7 Ų

Synthetic Methodologies

Stepwise Organic Synthesis

While no peer-reviewed protocols explicitly describe this compound’s synthesis, analogous routes for thiophene-based acetamides involve:

  • Acylation of thiophene: Reacting 2-thiophenecarboxylic acid with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoylated intermediate .

  • Acetamide introduction: Coupling the intermediate with acetyl chloride or through nucleophilic substitution using bromoacetamide.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
14-Chlorobenzoyl chloride, Et₃N, THF, 0°C → RT~75%
2Bromoacetamide, K₂CO₃, DMF, 80°C~65%
*Estimated based on analogous syntheses .

Industrial-Scale Production

Large-scale synthesis would likely employ continuous flow reactors to optimize temperature control and minimize byproducts. Automated purification systems (e.g., chromatography or crystallization) ensure high purity (>95%) for pharmaceutical applications .

Biological Activity and Mechanisms

Anticancer Activity

Though direct evidence is lacking, structurally similar thiophene derivatives exhibit cytotoxicity against cancer cell lines:

Table 3: Cytotoxicity of Analogous Compounds

Compound ClassCell Line (IC₅₀, μM)Mechanism
Thieno[3,2- b]pyrrolesMCF-7 (12.4)Apoptosis induction
Thiazolo[4,5- c]pyridazinesHCT-116 (18.9)Topoisomerase inhibition

Hypothetically, 2-[5-(4-chlorobenzoyl)-2-thienyl]acetamide may disrupt cancer cell proliferation via similar pathways, warranting further in vitro validation.

Antimicrobial Properties

Thiophene-acetamide hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 16 μg/mL) by disrupting cell membrane integrity . The chloro substituent enhances lipophilicity, facilitating bacterial membrane penetration.

Applications in Drug Development

Lead Compound Optimization

  • Bioisosteric replacement: Replacing the chlorine atom with fluorine or methyl groups could modulate bioavailability.

  • Prodrug design: Esterification of the acetamide group may improve oral absorption.

Material Science Applications

Conjugated thiophene systems are explored in organic semiconductors. The compound’s electron-withdrawing benzoyl group could enhance charge transport properties in thin-film transistors .

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